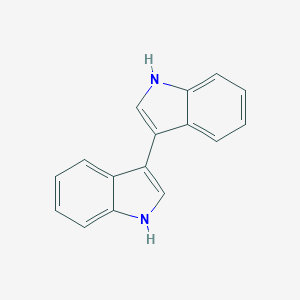

1H,1'H-3,3'-biindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-15-11(5-1)13(9-17-15)14-10-18-16-8-4-2-6-12(14)16/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJMXLYLQPXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300621 | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-37-1 | |

| Record name | 3,3'-Biindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Biindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h,1 H 3,3 Biindole and Its Derivatives

Direct Oxidative Coupling Strategies

Direct oxidative coupling represents a highly atom-economical approach to forming the C-C bond between two indole (B1671886) moieties. rsc.org These methods typically involve the oxidation of indole or its derivatives to generate reactive intermediates that subsequently couple to form the desired biindole. The regioselectivity of the coupling, primarily at the C3 position, is attributed to the inherent nucleophilicity of this position in the indole ring. rsc.org

Metal-Catalyzed Oxidative Homocoupling

Various transition metals have been successfully employed to catalyze the oxidative homocoupling of indoles, offering efficient and often regioselective pathways to 3,3'-biindoles.

Palladium catalysts have proven to be highly effective for the direct C-H/C-H oxidative coupling of indoles. rsc.org These reactions can be performed on both N-protected and unprotected indoles, leading to the formation of 3,3'-linked biindolyl scaffolds. rsc.org Mild reaction conditions have been developed for the palladium-catalyzed homocoupling of indoles with high regioselectivity, often utilizing an oxidant like copper(II) acetate (B1210297) in a solvent such as DMSO at room temperature. acs.org This method is tolerant of various functional groups, including bromides, on the indole ring. acs.org Furthermore, a one-pot synthesis of C3-acetoxylated biindolyls has been achieved using palladium catalysis with silver acetate under an oxygen atmosphere. acs.org The regioselectivity of palladium-catalyzed oxidative arene cross-coupling reactions can be controlled by modifying the stoichiometric oxidant and the N-substituent on the indole, allowing for either C2 or C3 arylation. acs.org

A notable palladium-catalyzed method involves the double reductive N-heterocyclization of 2,3-bis(2-nitrophenyl)-1,3-butadienes, mediated by carbon monoxide, to produce the parent 1H,1'H-3,3'-biindole in excellent yield. nih.gov This strategy has also been successfully applied to the synthesis of naturally occurring polybrominated 3,3'-biindoles. nih.gov

| Catalyst | Oxidant | Key Features | Reference |

| Pd(OAc)₂ | Cu(OAc)₂·H₂O | High regioselectivity for 2,3'-biindolyls, room temperature. | acs.org |

| Pd(OAc)₂ | AgOAc / O₂ | One-pot synthesis of C3-acetoxylated biindolyls. | acs.org |

| Palladium | Carbon Monoxide | Double reductive cyclization of dinitro-butadienes. | nih.gov |

Copper catalysts offer an alternative for the intermolecular oxidative homocoupling of indoles, leading to the formation of C3-C3 linked biindolyl scaffolds. rsc.org These protocols can produce 3,3'-bisindolin-2-ones with good yields and high chemo- and regioselectivity under mild conditions. rsc.org A copper-catalyzed Friedel-Crafts propargylation/hydroamination/aromatization sequence has also been developed to synthesize a variety of 3,3'-biindoles. nih.gov

| Catalyst | Key Reaction Type | Product Type | Reference |

| Copper | Intermolecular Oxidative Homocoupling | 3,3'-Bisindolin-2-ones | rsc.org |

| CuI | Friedel-Crafts Propargylation/Hydroamination/Aromatization | 3,3'-Biindoles | nih.gov |

Iron(III) chloride (FeCl₃) has been utilized as a catalyst for the oxidative radical coupling of indoles. uninsubria.it This method, often using oxygen as the oxidant, provides a straightforward route to the 3,3'-biindole backbone. uninsubria.it The use of inexpensive and readily available iron catalysts makes this an attractive and practical approach. researchgate.net

| Catalyst | Oxidant | Key Features | Reference |

| FeCl₃ | O₂ | Straightforward, practical approach to 3,3'-biindolyls. | uninsubria.itresearchgate.net |

Metal-Free Oxidative Coupling

The development of metal-free oxidative coupling methods provides a more sustainable and environmentally friendly alternative for synthesizing biindoles. These reactions often utilize hypervalent iodine reagents or other non-metallic oxidants.

One notable method involves the umpolung of indoles using benziodoxol(on)e hypervalent iodine reagents. This allows for the oxidative coupling of the modified indole with electron-rich arenes, including other indole molecules, under mild, transition-metal-free conditions to produce functionalized non-symmetrical bi-indolyls. nih.gov Another approach employs a NaI/TBHP catalytic system for the one-pot cross-coupling of indole-2-thiones with arylsulfonyl hydrazides to yield achiral axial 3,3'-biindole derivatives. diva-portal.org Furthermore, an efficient oxidative coupling of arylmethylamines with indoles has been achieved using molecular oxygen as a green oxidant and acetic acid as a catalyst. rsc.org A simple and efficient synthesis of 2-(1H-indol-3-yl)-2,3'-biindolin-3-one derivatives has been developed through a transition-metal-free oxidative trimeric reaction of indoles using NaNO₂ in pyridine (B92270) as the oxidant. tandfonline.com

| Reagent/Catalyst System | Key Reaction Type | Product Type | Reference |

| Benziodoxol(on)e | Umpolung/Oxidative Coupling | Non-symmetrical bi-indolyls | nih.gov |

| NaI/TBHP | Oxidative Cross-Coupling | 3,3'-Biindole-2,2'-dibenzenesulfonothioates | diva-portal.org |

| Acetic Acid / O₂ | Oxidative Coupling | 3,3'-Bis(indolyl)methanes | rsc.org |

| NaNO₂ / Pyridine | Oxidative Trimerization | 2-(1H-indol-3-yl)-2,3'-biindolin-3-ones | tandfonline.com |

Oxidative Dearomatization Routes

Oxidative dearomatization represents a powerful strategy for the synthesis of complex, three-dimensional structures from planar aromatic precursors. nih.gov In the context of biindole synthesis, this can involve the oxidation of an indole to a reactive, non-aromatic intermediate which then undergoes further reactions.

Copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using an oxidant like tert-butyl hydroperoxide (TBHP) provides access to C2-spiro-pseudoindoxyls. acs.orgresearchgate.net This reaction is believed to proceed through a highly reactive 3H-indol-3-one intermediate. acs.org Similarly, palladium-catalyzed C-H peroxygenation of 2-arylindoles leads to an oxidative dearomatization pathway that, coupled with a cascade transformation, yields indolin-3-ones with a C2-quaternary center. acs.org The oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has also been developed, affording structurally diverse 2,2-disubstituted indolin-3-ones. mdpi.com

Cascade Reaction Pathways

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. Several cascade strategies have been successfully employed for the synthesis of 1H,1'H-3,3'-biindoles.

Brønsted Acid Catalyzed Cascade Reactions

Brønsted acids have emerged as powerful catalysts for the synthesis of 2,2′-disubstituted-1H,1′H-3,3′-biindoles. acs.orgnih.govacs.org A notable example involves the reaction of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with various aryl and heteroaryl aldehydes. acs.orgnih.govacs.org This metal-free cascade process, typically catalyzed by hydrochloric acid (HCl), proceeds through a distinct sequential pathway to afford the biindole products in an efficient manner. acs.org The reaction demonstrates good functional group tolerance, and even allows for the synthesis of a tetraindole derivative when using 1H-indole-3-carbaldehyde. acs.org

The proposed mechanism for this transformation begins with the activation of the aldehyde by the Brønsted acid. acs.orgnih.gov This is followed by an intramolecular Friedel–Crafts type reaction, leading to a cyclized intermediate which, after a series of steps including nucleophilic attack and dehydration, yields the final this compound structure. acs.orgnih.gov The choice of catalyst is crucial; while Lewis acids can also promote similar transformations, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have proven to be highly effective and easy to handle. acs.orgnih.gov

A variety of substituted 2,2'-disubstituted-1H,1'H-3,3'-biindoles have been synthesized using this methodology with moderate to good yields. The reaction conditions and yields for selected examples are summarized in the table below.

Table 1: Brønsted Acid-Catalyzed Synthesis of 2,2'-Disubstituted-1H,1'H-3,3'-Biindoles

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2,2'-Diphenyl-1H,1'H-3,3'-biindole | 85 |

| 2 | 4-Methylbenzaldehyde | 2,2'-Di-p-tolyl-1H,1'H-3,3'-biindole | 82 |

| 3 | 4-Methoxybenzaldehyde | 2,2'-Bis(4-methoxyphenyl)-1H,1'H-3,3'-biindole | 78 |

| 4 | 4-Chlorobenzaldehyde | 2,2'-Bis(4-chlorophenyl)-1H,1'H-3,3'-biindole | 88 |

| 5 | 2-Thiophenecarboxaldehyde | 2,2'-Di(thiophen-2-yl)-1H,1'H-3,3'-biindole | 75 |

Reaction conditions: 2-[(2-aminophenyl)ethynyl]phenylamine derivative, aldehyde, catalytic HCl, solvent.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a powerful tool for the rapid construction of complex molecular architectures from three or more starting materials in a one-pot process. nih.govnih.govmdpi.com A greener, one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov This reaction, catalyzed by sulfamic acid, proceeds efficiently to form two new C-C bonds and one new C-N bond in a short reaction time. nih.gov

Another example of a multicomponent approach involves a copper-catalyzed reaction of 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles to generate diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov While not directly forming a this compound, this methodology highlights the utility of MCRs in constructing complex indole-containing scaffolds. In a related process, the reaction of two equivalents of 2-methylindole with an aromatic aldehyde in the presence of a copper catalyst can lead to the formation of 3,3'-(arylmethylene)bis(2-methyl-1H-indole) derivatives. beilstein-journals.orgnih.gov

Derivatization Strategies from Indole Precursors

The direct derivatization of pre-existing indole units is a common and versatile strategy for the synthesis of 1H,1'H-3,3'-biindoles and their analogues.

Utilizing 1H-Indole-3-carboxaldehyde Derivatives

1H-Indole-3-carboxaldehyde is a readily available and versatile starting material for the synthesis of various indole derivatives. scirp.orgorgsyn.orgekb.egdergipark.org.tr The Vilsmeier-Haack formylation of indole remains a convenient and high-yielding method for its preparation. ekb.eg This aldehyde can then undergo a variety of transformations to build more complex structures. For instance, condensation reactions of 1H-indole-3-carboxaldehyde with various nucleophiles are widely used. scirp.orgdergipark.org.tr

One specific application leading to a biindole-related structure involves the reaction of 1H-indole-3-carboxaldehyde with a pyrazolone (B3327878) derivative in acetic acid, which results in a product containing two indole-like heterocyclic systems linked together. scirp.org

Coupling Reactions of Indole Units

The direct coupling of two indole units is a conceptually straightforward approach to 1H,1'H-3,3'-biindoles. Various coupling methodologies have been developed to achieve this transformation.

An iron-catalyzed oxidative coupling of C2-substituted indoles with enolates has been reported to produce C2,C3-disubstituted indoles. scienceopen.com In the absence of the enolate coupling partner, this method can lead to the homocoupling of indoles, such as the formation of 2,2'-dimethyl-1H,1'H-3,3'-biindole and 2,2'-diphenyl-1H,1'H-3,3'-biindole. scienceopen.com Furthermore, FeCl3 has been used to catalyze the dimerization of indole-tethered pyrazoles through a cross-dehydrogenative double C-N bond formation, leading to indole-fused eight-membered rings. acs.org

Transition metal-catalyzed cross-coupling reactions are also pivotal in the synthesis of biindoles. mdpi.comnih.gov For example, various cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck have been employed on 3-iodoindole derivatives to introduce a wide range of substituents. mdpi.comnih.gov While these examples focus on functionalizing the indole core, similar strategies can be envisioned for the direct coupling of two indole units.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nih.govursinus.eduwikipedia.org This reaction typically involves the coupling of an amine with an aryl halide. wikipedia.org While often used for N-arylation of indoles, the principles of Buchwald-Hartwig amination can be adapted for the construction of biindole linkages. nih.govnih.gov

A multicomponent synthesis of highly substituted indoles has been developed that incorporates a Buchwald-Hartwig amination as one of the key bond-forming steps. nih.gov This palladium-catalyzed, one-pot reaction involves three components and utilizes a single catalytic system for both a Buchwald-Hartwig reaction and an arene-alkene coupling. nih.gov Although this specific example leads to a single indole ring, the methodology demonstrates the power of combining different catalytic cycles to build molecular complexity. The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF has been crucial for the success and broad applicability of the Buchwald-Hartwig amination, allowing for the efficient coupling of a wider range of substrates under milder conditions. wikipedia.org

Stereoselective and Asymmetric Synthesis of Biindole Derivatives

The development of stereoselective and asymmetric methods for synthesizing biindole derivatives is crucial for accessing chiral molecules with specific biological activities. Organocatalysis and metal-catalyzed reactions have emerged as powerful tools for achieving high levels of enantiocontrol in the construction of these complex scaffolds. acs.org

A significant challenge in this area is the synthesis of indole-based chiral heterocycles. acs.org To address this, researchers have designed various platform molecules and organocatalytic asymmetric reactions that proceed with high step and atom economy. acs.org These strategies often involve cycloaddition, cyclization, and dearomatization reactions to create structurally diverse and complex chiral indole structures. acs.org

One notable approach involves the use of a N,N'-dioxide/Ho(III) complex to catalyze the asymmetric addition of indole-substituted enolized ketoesters to 3-bromo-3-substituted oxindoles. This method yields 3-(3-indolomethyl)oxindoles, which are precursors to biindole-type structures, in good yields and with high diastereo- and enantioselectivities. rsc.org A key feature of this reaction is the ability to reverse diastereoselectivity depending on the reaction time, providing access to different optically active diastereomers. rsc.org

Metal-free oxidative cross-coupling reactions have also been developed for the synthesis of unprecedented mixed bi-indole derivatives. epfl.ch These methods are tolerant of sensitive functional groups and allow for the coupling of different indoles, pyrroles, and other electron-rich arenes under mild conditions. epfl.ch Furthermore, AgOTf has been used as a catalyst in the nucleophilic addition and cycloisomerization of indoles to rapidly generate polycyclic 3,3'-biindole derivatives under mild conditions, often in just a few minutes. acs.org

| Catalyst/Method | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N,N'-dioxide/Ho(III) complex | Indole-substituted enolized ketoesters + 3-bromo-3-substituted oxindoles | 3-(3-indolomethyl)oxindoles | Yields up to 97%, >19:1 dr, 98% ee. Time-dependent reversal of diastereoselectivity. | rsc.org |

| Organocatalysis | Vinylindoles, indolylmethanols, arylindoles | Indole-based chiral heterocycles | High step economy and excellent enantiocontrol via asymmetric cycloadditions and cyclizations. | acs.org |

| AgOTf | Indoles + N-2-formylphenyl derivatives | Polycyclic 3,3'-biindoles | Rapid cascade reaction (~5 min) under mild conditions. | acs.org |

| Metal-free oxidative cross-coupling | Indoles, pyrroles, thiophenes, electron-rich arenes | Asymmetric mixed bi-indole derivatives | Mild, robust conditions tolerant of sensitive groups. | epfl.ch |

Green Chemistry Approaches in this compound Synthesis

Adherence to the principles of green chemistry is an increasingly important goal in chemical synthesis. For 1H,1'H-3,3'-biindoles, several environmentally benign methodologies have been developed that focus on waste reduction, atom economy, and the use of sustainable reagents and conditions. curiaglobal.com

One prominent green strategy is the use of Deep Eutectic Solvents (DESs). researchgate.net An acidic DES can function as both the solvent and a Brønsted acid catalyst, eliminating the need for volatile organic compounds (VOCs) and additional catalysts. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of 2,2'‐disubstituted 3,3'‐biindoles from 2,2'‐diaminotolanes and aldehydes, often accelerated by microwave heating. researchgate.net Another green method involves using iron(III) chloride (FeCl3) as a catalyst with molecular oxygen as the sole, environmentally friendly oxidant for the homocoupling of indoles. researchgate.net

Mechanochemistry offers a solvent-free alternative for biindole synthesis. curiaglobal.com A palladium-catalyzed 2,3'-homodimerization of indoles has been achieved using a Liquid Assisted Grinding (LAG) process. curiaglobal.com This method is not only solvent-free but also atom-economical and avoids the use of external oxidants, representing a significant advancement in sustainable synthesis. curiaglobal.com

Furthermore, one-pot, multi-component reactions contribute to green chemistry by improving atom economy and simplifying experimental procedures. acs.org A three-component reaction of indoles, acenaphthylene-1,2-dione, and enaminones has been developed to produce highly functionalized bis-indoles under environmentally sustainable conditions. acs.org This protocol features readily available starting materials and high bond-formation efficiency. acs.org

| Methodology | Key Reagents/Conditions | Green Chemistry Principle(s) | Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Acidic DES (e.g., choline (B1196258) chloride/urea based) | Use of safer solvents and auxiliaries; catalysis | Avoids volatile organic compounds (VOCs); solvent acts as a catalyst. | researchgate.netresearchgate.net |

| Mechanochemistry | Pd-catalyst, Liquid Assisted Grinding (LAG) | Solvent-free synthesis; atom economy | Eliminates bulk solvents, oxidant-free, faster reaction times. | curiaglobal.com |

| Oxidative Coupling | FeCl3 catalyst, molecular oxygen | Use of renewable feedstocks (O2); safer chemistry | Employs a cheap, non-toxic catalyst and a green oxidant. | researchgate.net |

| Multi-component Reaction | Indoles, acenaphthylene-1,2-dione, enaminones | Atom economy; designing safer chemicals | High efficiency, operational simplicity, molecular diversity from simple starting materials. | acs.org |

Theoretical and Computational Studies of 1h,1 H 3,3 Biindole

Electronic Structure Analysis

The electronic structure of 1H,1'H-3,3'-biindole is characterized by its conjugated π-system, which is fundamental to its potential applications in organic electronics and materials science. cymitquimica.com Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the distribution of electron density, molecular orbitals, and electronic transitions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For instance, in related indole-fused phosphole derivatives, the HOMO and LUMO distributions, calculated using methods like B3LYP/6-31G, reveal the nature of electronic transitions. rsc.org While one isomer might exhibit a π-π transition leading to strong emission, another could have a π-n transition resulting in weak emission. rsc.org This highlights how the fusion manner of indole (B1671886) units significantly impacts the electronic properties. rsc.org

Theoretical studies also explore how modifications to the biindole core, such as the introduction of different functional groups, influence the electronic structure. uninsubria.it For example, adding methyl groups at specific positions can affect the compound's stability. uninsubria.it Furthermore, electrochemical investigations, often supported by theoretical calculations, help determine properties like the bandgap, which is vital for applications in electroactive films. uninsubria.it

Spectroscopic Property Prediction and Correlation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of this compound and its derivatives. Techniques like DFT and time-dependent DFT (TD-DFT) can calculate various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Predicted ¹H and ¹³C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the molecular structure. ekb.egmdpi.com For example, in derivatives of 3-phenylmethylene-1H,3H-naphtho-[1,8-cd]-pyran-1-one, detailed 1D and 2D NMR analyses were supported by spectral predictions to ensure accurate assignment of all proton and carbon signals. mdpi.com Similarly, for carbamothioate compounds, ¹H and ¹³C NMR chemical shifts have been computed using various methods (G3MP2, LC-wPBE/6-311+G(d,p), B3LYP/6-311+G(d,p), and MP2/6-311+G(d,p)) and showed excellent agreement with experimental values. chemrevlett.com

FT-IR spectroscopy is another area where computational predictions are valuable. The calculated vibrational frequencies, though often systematically higher than experimental values due to the approximations involved, can be scaled to provide accurate assignments of the observed IR bands. chemrevlett.com For instance, the characteristic C=O and N-H stretching frequencies in synthesized compounds can be precisely identified through such correlative studies. chemrevlett.comrsisinternational.org

UV-Vis absorption spectra can also be simulated to understand the electronic transitions responsible for the observed absorption bands. rsc.org The predicted absorption maxima (λmax) can be correlated with experimental measurements, providing insights into the electronic structure and conjugation length of the molecule. rsc.org

Below is a table summarizing the correlation of predicted and experimental spectroscopic data for related compounds.

| Spectroscopic Technique | Computational Method | Predicted Data | Experimental Correlation |

| ¹H NMR | GIAO | Chemical Shifts (δ) | Excellent agreement with experimental spectra, aiding in structural elucidation. mdpi.comchemrevlett.com |

| ¹³C NMR | GIAO | Chemical Shifts (δ) | Confirms carbon framework and substitution patterns. mdpi.comchemrevlett.com |

| FT-IR | B3LYP/6-311+G(d,p) | Vibrational Frequencies (cm⁻¹) | Good correlation with experimental bands after scaling, confirming functional groups. chemrevlett.com |

| UV-Vis | TD-DFT | Absorption Maxima (λmax) | Predicts electronic transitions and correlates with observed colors and photophysical properties. rsc.org |

Reaction Mechanism Elucidation through Computational Chemistry

One common application is in understanding the synthesis of biindole derivatives. For instance, in the Brønsted acid-catalyzed cascade reaction to form 2,2'-disubstituted-1H,1'H-3,3'-biindoles, computational studies can help propose a plausible reaction pathway. researchgate.netresearchgate.net This often involves modeling the initial protonation steps, subsequent cyclizations, and any rearrangements. msu.edu

The Artificial Force-Induced Reaction (AFIR) method is a specific computational technique used to explore unknown reaction pathways by applying an artificial force to push reactants together, revealing transition structures. hokudai.ac.jp This method can predict various reaction types, including covalent bond rearrangements, which is crucial for understanding the formation of the biindole skeleton. hokudai.ac.jp

Computational analysis can also dissect reaction mechanisms into distinct phases: a contact phase with van der Waals interactions, a preparation phase, one or more transition state phases where bond breaking and formation occur, a product adjustment phase, and a separation phase. smu.edu This detailed analysis provides a deeper understanding of the chemical transformations at a molecular level. smu.edu

For example, in the synthesis of unsymmetrical 3,3'-biindoles, a plausible mechanism can be proposed based on experimental evidence and computational modeling. researchgate.net This might involve the formation of an iminium ion intermediate followed by subsequent reaction steps. researchgate.net

Conformational Analysis and Stability

The three-dimensional structure and conformational preferences of this compound and its derivatives are critical to their properties and biological activity. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers between them. ucl.ac.uk

Theoretical studies have shown that introducing substituents, such as methyl groups in the 4,4'-positions, can lead to configurationally stable atropisomers. uninsubria.it The size of the substituent plays a significant role; larger groups increase the steric hindrance and the barrier to rotation. ucalgary.ca

The stability of different conformers can be assessed by their relative energies, often calculated as the heat of formation (ΔHf). ucalgary.ca The most stable conformation will have the most exothermic ΔHf. ucalgary.ca For substituted cyclohexanes, for example, equatorial substitution is generally preferred over axial substitution to avoid destabilizing 1,3-diaxial interactions. ucalgary.ca A similar principle of minimizing steric clashes applies to the conformational preferences of biindoles.

Detailed NMR analysis in solution, combined with molecular dynamics calculations using distance and dihedral angle restraints, can provide insights into the conformational ensembles of related peptide structures containing modified amino acids. nih.gov This approach reveals the presence of folded conformations and their relative stabilities. nih.gov

Molecular Docking and Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govfrontiersin.org This method is instrumental in understanding the potential biological activity of this compound derivatives by modeling their interactions with enzyme active sites. frontiersin.orgnih.gov

The process involves placing the ligand in the binding site of the enzyme and calculating the binding energy for different conformations and orientations. nih.govmdpi.com The conformation with the lowest binding energy is considered the most likely binding mode. nih.gov These studies can reveal key interactions, such as hydrogen bonds and π-stacking, between the ligand and amino acid residues in the active site. nih.gov

For instance, in a study of novel heterocyclic scaffolds based on an indole moiety, molecular docking was used to investigate their interaction with the active sites of UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov The results showed that the compounds interacted through hydrogen bonds and pi-stacked interactions, and the binding energies were compared to that of a standard drug. nih.gov

Molecular docking simulations can also guide the design of new inhibitors. By understanding the binding mode of a lead compound, modifications can be proposed to improve its affinity and selectivity for the target enzyme. e-nps.or.kr Enzyme kinetics studies can then be performed to experimentally validate the predictions from molecular docking and determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). e-nps.or.kr

The following table provides an example of data that can be generated from molecular docking studies.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Indole Derivative 9 | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Not Specified | Hydrogen bonds, pi-stacked interactions nih.gov |

| Indole Derivative 9 | Human lanosterol 14α-demethylase | -8.5 | Not Specified | Hydrogen bonds, pi-stacked interactions nih.gov |

| Phlorotannin 6 | Butyrylcholinesterase (BuChE) | Not Specified | Asn228, Tyr396, Ser287 | Hydrogen bonds e-nps.or.kr |

| Phlorotannin 9 | Butyrylcholinesterase (BuChE) | Not Specified | Ser198, His438 | Interactions with catalytic triad (B1167595) e-nps.or.kr |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1H,1'H-3,3'-biindole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides granular insights into the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals for the aromatic and N-H protons. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the protons on the indole (B1671886) rings appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. researchgate.net For instance, a study reported the ¹H NMR spectrum of this compound showing signals at δ 7.85 (d, 2H), 7.51 (s, 2H), 7.47 (d, 2H), 7.22 (t, 2H), and 7.18 (t, 2H) ppm. researchgate.net The N-H protons of the indole moieties typically appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.

Derivatization of the parent compound leads to predictable changes in the ¹H NMR spectrum. For example, N-alkylation, such as the formation of 1,1'-dimethyl-1H,1'H-3,3'-biindole, results in the appearance of a new singlet corresponding to the methyl protons, typically around δ 3.7-3.9 ppm. rsc.org

Table 1: Selected ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment | Reference |

| This compound | DMSO-d6/CDCl3 (95:5) | 7.85 (d, J=7.9 Hz, 2H), 7.51 (s, 2H), 7.47 (d, J=8.1 Hz, 2H), 7.22 (br t, J=8.1 Hz, 2H), 7.18 (br t, J=7.9 Hz, 2H) | H-4/4', H-2/2', H-7/7', H-6/6', H-5/5' | researchgate.net |

| 1,1'-dimethyl-1H,1'H-3,3'-biindole | CDCl3 | 7.36 (m, 4H), 7.25 (m, 2H), 7.08 (m, 2H), 3.88 (s, 6H) | Ar-H, N-CH3 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the different carbon atoms of the indole rings. A study reported the following chemical shifts for the carbon atoms of this compound: δ 136.7 (C-7a/7'a), 126.8 (C-3a/3'a), 121.9 (C-6/6'), 121.1 (C-2/2'), 120.0 (C-4/4'), 119.2 (C-5/5'), and 111.2 (C-7/7') ppm. researchgate.net The signal for C-3/3' is typically observed at a lower field.

The introduction of substituents on the indole rings leads to changes in the ¹³C NMR spectrum, providing valuable information for structural confirmation. For instance, in N-methylated derivatives, a signal corresponding to the methyl carbons appears at approximately 32-35 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm | Reference |

| C-7a/7'a | 136.7 | researchgate.net |

| C-3a/3'a | 126.8 | researchgate.net |

| C-6/6' | 121.9 | researchgate.net |

| C-2/2' | 121.1 | researchgate.net |

| C-4/4' | 120.0 | researchgate.net |

| C-5/5' | 119.2 | researchgate.net |

| C-7/7' | 111.2 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

While not directly applicable to this compound itself, ³¹P NMR spectroscopy is a crucial tool for characterizing its phosphole derivatives. rsc.orgbeilstein-journals.org The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination. For example, in indole-fused phosphole oxides, the ³¹P signal appears at a specific chemical shift that can be used to confirm the structure and study the electronic properties of the phosphorus center. rsc.org In one study, the ³¹P NMR chemical shifts for two different indole-fused phosphole oxides, 2-DIPO and 3-DIPO, were observed at 9.00 ppm and 6.79 ppm, respectively, indicating different electronic environments around the phosphorus atom. rsc.org

Deuterium (B1214612) labeling is a powerful technique used in conjunction with NMR and mass spectrometry to elucidate reaction mechanisms and assign complex spectra. acs.org In the context of this compound chemistry, deuterium labeling can be used to track the fate of specific hydrogen atoms during a reaction. acs.org For example, by replacing specific protons with deuterium atoms, it is possible to determine which positions on the indole ring are most reactive or to clarify ambiguous signal assignments in the ¹H NMR spectrum. acs.org Acid-catalyzed hydrogen-deuterium exchange is a common method for introducing deuterium into indole compounds. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. mdpi.commdpi.com This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated mass for the protonated molecule of this compound ([M+H]⁺) is 233.1073, and HRMS analysis would be expected to find a value very close to this. researchgate.net Studies on derivatives of 3,3'-biindole have utilized HRMS to confirm their structures. mdpi.commdpi.com

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Technique | Reference |

| [M]⁺ | 232.0995 | 232.1000 | ESI-HR-MS | researchgate.net |

| [M+H]⁺ | 233.1073 | 233.1074 | ESI-HR-MS | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. The most prominent feature is the N-H stretching vibration of the indole rings, which typically appears as a sharp or broad band in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net A reported IR spectrum for this compound showed an N-H stretch at 3417 cm⁻¹. researchgate.net Other characteristic bands include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region). researchgate.net For instance, a C=N stretching vibration was observed at 1463 cm⁻¹ and an aromatic C-H bending vibration at 741 cm⁻¹. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3417 | researchgate.net |

| C=N Stretch | 1463 | researchgate.net |

| Aromatic C-H Bend | 741 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within molecules like this compound. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from lower energy orbitals (like π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq This provides valuable information about conjugated π-electron systems, which are characteristic features of the indole rings in the biindole structure. uobabylon.edu.iq

The UV-Vis spectrum of this compound and its derivatives typically shows strong absorption bands. For instance, derivatives have been reported with absorption maxima (λmax) in chloroform (B151607) (CHCl3) solution at various wavelengths, indicating the influence of different functional groups on the electronic structure. rsc.org The introduction of substituents can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, a derivative featuring dimethylamino and other complex groups exhibits absorption maxima at 302 nm, a shoulder at 346 nm, and another peak at 421 nm in chloroform. rsc.org Another complex derivative showed absorption peaks at 369 nm and 406 nm in the same solvent. rsc.org In tetrahydrofuran (B95107) (THF), one indole-fused phosphole derivative of biindole displayed a strong absorption band at approximately 261 nm and another at 409 nm. rsc.org

| Derivative Structure | Solvent | Absorption Maxima (λmax) in nm | Reference |

|---|---|---|---|

| 2,2'-(9,9'-bis(dimethylamino)-1,1'-dimethyl-1H,1'H-3,3'-bibenzo[g]indole-2,2'-diyl)bis(ethyne-2,1-diyl)bis(N1,N1,N8,N8-tetramethylnaphthalene-1,8-diamine) | CHCl₃ | 302, 346 (shoulder), 421 | rsc.org |

| A complex phosphole derivative (2-DIPO) | THF | 261, 409 | rsc.org |

| Another complex phosphole derivative (3-DIPO) | THF | 278, 300, 415 | rsc.orgrsc.org |

| A biindole with biphenyl (B1667301) and pyrazole (B372694) substituents (Compound 3) | Tetrahydrofuran | 380 | mdpi.com |

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of this compound and its analogues, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. biotech-asia.orgbjbms.org

Column chromatography is the most widely used method for purifying this compound and its derivatives after synthesis. biotech-asia.org In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. nih.govunimi.itresearchgate.net A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column, causing the components of the mixture to move at different rates and separate. biotech-asia.org

The choice of eluent system is critical for achieving effective separation. For the purification of various 3,3'-biindole derivatives, different solvent systems have been successfully employed. Common eluents include mixtures of non-polar solvents like petroleum ether or hexanes with more polar solvents such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). nih.govunimi.itresearchgate.net The ratio of these solvents is often adjusted to optimize the separation.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether / Ethyl Acetate (40:1) | 2,2′-diphenyl-1H,1′H-3,3′-biindole | nih.gov |

| Silica Gel | Hexanes / Ethyl Acetate (10:1 to 4:1) | 3-oxo-1'H,3H-[2,3'-biindole] 1-oxide | researchgate.net |

| Silica Gel | Hexane / Ethyl Acetate (9:1) | 2,2'-di-p-tolyl-1H,1'H-3,3'-biindole | unimi.it |

| Silica Gel | n-hexane / Dichloromethane (3:7) | Substituted 2,2'-biindole | uninsubria.it |

| Silica Gel | Petroleum Ether / Dichloromethane (2:1) | Substituted biindole precursor | mdpi.com |

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used extensively in the context of this compound chemistry. khanacademy.org It is primarily used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.netkhanacademy.org It is also used to determine the purity of a sample and to identify the appropriate solvent system for a large-scale separation by column chromatography. biotech-asia.orgbjbms.org

A TLC plate consists of a thin layer of adsorbent material, such as silica gel, coated onto a solid support like glass or aluminum. khanacademy.org A small spot of the sample is applied to the plate, which is then placed in a sealed chamber containing a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. khanacademy.org For instance, the completion of gold-catalyzed reactions to synthesize 3,3'-biindole derivatives is monitored by TLC. researchgate.net Automated platforms for TLC analysis have been developed to enhance reproducibility and throughput, which can be applied to the analysis of compounds like this compound. nih.gov

Reactivity and Transformations of 1h,1 H 3,3 Biindole

Dearomatization Reactions

Dearomatization reactions of the 1H,1'H-3,3'-biindole scaffold represent a powerful strategy for the synthesis of complex three-dimensional structures from flat aromatic precursors. One notable example is the oxidative dehydrogenative dearomatization of 2,2′-diphenyl-1H,1′H-3,3′-biindole derivatives. nih.gov This transformation can be effectively catalyzed by copper(II) acetate (B1210297) in the presence of an oxidant like sodium persulfate, leading to the formation of spirocyclic indolenines. nih.gov The reaction is believed to proceed through a single-electron-transfer oxidation, generating a radical-cation intermediate that undergoes nucleophilic attack and subsequent deprotonation. nih.gov

The choice of catalyst is crucial for the success of this reaction. While palladium catalysts like Pd(OAc)₂ can facilitate the dearomatization, copper-based systems have been shown to be highly effective, even on a gram scale, affording high yields of the desired spiroindolenine products. nih.gov The reaction conditions, including the use of trifluoroacetic acid (TFA) at low temperatures, are optimized to prevent the decomposition of the indole (B1671886) substrate. nih.gov

The scope of this dearomatization reaction has been explored with various substituted 2,2′-diphenyl-1H,1′H-3,3′-biindoles. Substrates bearing chloro, bromo, and fluoro groups on the phenyl rings have been successfully converted to their corresponding spirocyclic products, demonstrating the tolerance of the reaction to different functional groups. nih.gov This tolerance is particularly valuable for further synthetic modifications, such as cross-coupling reactions. nih.gov

Functionalization at Various Positions

The this compound core offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. The nitrogen atoms of the indole rings and the various carbon positions on the aromatic rings are all amenable to chemical modification.

N-Alkylation and N-Acylation

The nitrogen atoms of the this compound scaffold can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are important for introducing various organic groups, which can significantly influence the electronic and steric properties of the molecule.

N-alkylation is a common transformation for indole derivatives. google.com For this compound, N-alkylation can be achieved using alkyl halides in the presence of a base. uninsubria.it For instance, the reaction of this compound with iodomethane (B122720) in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) leads to the formation of the corresponding N,N'-dimethylated product. uninsubria.it The choice of base and solvent can be critical for achieving high yields and selectivity. google.com

N-acylation provides another route to modify the indole nitrogen atoms. This reaction typically involves the use of acylating agents such as acid chlorides or anhydrides. N-acylation is often employed to protect the indole nitrogen during subsequent synthetic steps. ekb.eg

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Alkylation | Iodomethane, KOH, DMF | 1,1'-dimethyl-1H,1'H-3,3'-biindole | uninsubria.it |

| N-Acylation | General acylating agents | N-acylated this compound | ekb.eg |

Cyclization Reactions involving Biindole Scaffold

The this compound framework can serve as a building block for the construction of more complex, fused heterocyclic systems. These cyclization reactions often lead to the formation of polycyclic structures with interesting photophysical and electronic properties.

One approach involves the ring-forming reaction of a functionalized biindole derivative. For example, 3,3'-dibromo-1,1'-dimethyl-1H,1'H-2,2'-biindole can undergo a cyclization reaction with dichlorophenylphosphine (B166023) in the presence of n-butyllithium, followed by oxidation, to yield an indole-fused phosphole derivative. rsc.org Similarly, a brominated 1,1'-dimethyl-1H,1'H-3,3'-biindole can be transformed into a different phosphole-fused system through a similar reaction sequence. rsc.org

Another strategy involves the intramolecular cyclization of appropriately substituted biindole precursors. For instance, gold(I)-catalyzed intramolecular hydroamination/cycloisomerization of a diyne containing an aniline (B41778) moiety can directly produce aryl-annulated[a]carbazoles. kyoto-u.ac.jp Visible light has also been utilized to induce [3+2] cyclization reactions to synthesize 1,2,4-triazolines, which can be further converted to 1,2,4-triazoles. rsc.org Furthermore, silver triflate has been shown to catalyze the nucleophilic addition and cycloisomerization of indoles with their N-2-formylphenyl derivatives to rapidly generate polycyclic 3,3'-biindoles. researchgate.net

Electrophilic and Nucleophilic Substitutions

The aromatic rings of the this compound system are susceptible to both electrophilic and nucleophilic substitution reactions, providing a means to introduce a variety of functional groups.

The indole nucleus is known for its high reactivity towards electrophiles, with the C3 position being the most nucleophilic. uninsubria.it However, in this compound, the C3 positions are already involved in the linkage. Therefore, electrophilic substitution is expected to occur at other positions of the indole rings. The C2 position is also nucleophilic and can react with electrophiles, especially when the C3 position is substituted. uninsubria.it The regioselectivity of electrophilic aromatic substitution in indole derivatives can be influenced by the substituents present on the ring. nih.gov

Nucleophilic aromatic substitution on the biindole scaffold is also a viable transformation. For example, the reaction of 3,3'-dibromo-1,1'-dimethyl-1H,1'H-2,2'-biindole with n-butyllithium at low temperature generates a dilithiated intermediate, which can then react with an electrophile like dichlorophenylphosphine. rsc.org This sequence represents a nucleophilic substitution at the bromine-bearing carbon atoms. The general mechanisms of nucleophilic aromatic substitution can involve addition-elimination pathways or the formation of aryne intermediates. researchgate.net

Oxidation and Reduction Chemistry

The this compound molecule can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation of this compound can lead to the formation of dearomatized products, as discussed in the dearomatization section. nih.gov The oxidation can be initiated by a single-electron transfer, forming a radical-cation intermediate. nih.gov In some cases, oxidation can lead to the formation of oxindole (B195798) derivatives. For example, a Selectfluor-mediated oxidation has been used to convert polycyclic 3,3'-biindoles into their corresponding oxindole derivatives. researchgate.net Furthermore, gold(I)-catalyzed redox transformation of o-nitroalkynes with indoles can produce 2,3'-biindole (B3050619) derivatives, where one of the indole rings is oxidized to an oxindole. researchgate.net

Reduction, on the other hand, involves the gain of electrons. instituteofeducation.ie While specific reduction reactions of the parent this compound are less commonly reported in the provided context, the reduction of functional groups attached to the biindole core is a plausible transformation. For example, if a nitro group were introduced onto the biindole scaffold via electrophilic substitution, it could subsequently be reduced to an amino group using standard reducing agents.

Applications of 1h,1 H 3,3 Biindole in Advanced Materials Science

Organic Electronics and Optoelectronics

The delocalized π-electron system of 1H,1'H-3,3'-biindole and its derivatives makes them suitable for a variety of applications in organic electronics and optoelectronics. These materials can be tailored through chemical synthesis to fine-tune their properties for specific device requirements.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). chembk.comrsc.org The inherent fluorescent properties of the biindole core are central to this application. chembk.com For instance, indole-fused phosphole derivatives synthesized from 1,1'-dimethyl-1H,1'H-3,3'-biindole have shown promise as emitting materials in OLEDs. rsc.org The thermal stability of these materials is a critical factor for device longevity and performance. rsc.org Research has shown that the specific way in which the indole (B1671886) units are fused to other molecular components can significantly impact the emissive properties and, consequently, the performance of the resulting OLED. rsc.org

The optical properties of indole-containing compounds, including their ability to influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, make them attractive for OLED applications. uniss.it

Organic Photovoltaics

The conjugated nature of this compound suggests its potential as a building block for materials used in organic photovoltaics (OPVs). cymitquimica.com The ability of such compounds to facilitate charge transport is a key characteristic for their application in solar cells. cymitquimica.com While direct applications of the parent this compound in OPVs are still under exploration, the broader class of indole derivatives is being actively researched for creating efficient non-fullerene acceptors (NFAs) and donor materials for organic solar cells. ossila.comnih.govrsc.org The development of these materials is crucial for advancing the efficiency and stability of OPV devices. nih.gov

Electrochromic Devices (ECDs)

Indole derivatives have been successfully designed and have demonstrated good performance in electrochromic devices (ECDs). rsc.org ECDs are devices that can change their optical properties, such as color, in response to an applied voltage. This capability is rooted in the reversible redox reactions of the electrochromic material. The development of flexible and efficient ECDs is an active area of research, with various organic materials, including those based on viologens, being investigated. researchopenworld.commdpi.comjecst.org

Organic Field-Effect Transistors (OFETs)

The charge transport properties of materials based on this compound and its derivatives are fundamental to their potential use in Organic Field-Effect Transistors (OFETs). cymitquimica.com OFETs are essential components in modern electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. Research into various organic semiconductors, including those based on fused aromatic rings, is aimed at developing high-performance OFETs for applications such as flexible displays and sensors. researchgate.netmdpi.comrsc.org

Conjugated Systems and Charge Transport Properties

The core of this compound is a conjugated system, which is a sequence of alternating single and multiple bonds. This arrangement allows for the delocalization of π-electrons across the molecule, a property that is essential for charge transport. cymitquimica.com The efficiency of charge transport within a material is a critical factor for its application in organic electronic devices. researchgate.net

The stability and conjugated system of derivatives like 2,2′-diphenyl-1H,1′H-3,3′-biindole make them suitable for certain chemical transformations, highlighting the robustness of the biindole core. nih.gov Understanding and controlling the intra- and intermolecular charge transport is a key focus in the design of new organic electronic materials. researchgate.net

Table 1: Research Findings on this compound Derivatives in Organic Electronics

| Derivative/System | Application | Key Finding |

| Indole-fused phosphole derivatives | OLEDs | Demonstrated good thermal stability and emissive properties, with performance dependent on the fusion manner of the indole units. rsc.org |

| 2,2′-diphenyl-1H,1′H-3,3′-biindole | Synthetic Chemistry | The stability and conjugated system are beneficial for oxidative dehydrogenative dearomatization reactions. nih.gov |

Development of Sensing Materials

Derivatives of this compound have shown potential in the development of sensing materials. For example, certain indole derivatives have been designed for anion probing. rsc.org Furthermore, a filter paper strip containing an indole-fused phosphole derivative demonstrated the ability to sense gaseous strong acid through a visible color change, indicating its potential for use in chemical sensors. rsc.org The development of sensors based on conducting polymers and other organic materials is a rapidly growing field, with applications in environmental monitoring, healthcare, and industrial process control. mdpi.com

Acid Vapor Sensing

The unique electronic and optical properties of the this compound scaffold have been harnessed to develop chemosensors for various analytes. A notable application within this domain is the detection of acid vapors, where derivatives of the core biindole structure are engineered to exhibit a distinct response upon exposure to acidic environments. Research has demonstrated that by modifying the this compound structure, it is possible to create materials that act as "naked-eye" detectors for strong gaseous acids.

A key study in this area focused on indole-fused phosphole derivatives synthesized from a 1,1'-dimethyl-1H,1'H-3,3'-biindole precursor. rsc.org One such derivative, 5,7-dimethyl-2,10-diphenyl-5,7-dihydrophospholo[2,3-b:5,4-b']diindole 11-oxide, demonstrated significant potential as a fluorescent sensory material for acid vapors. rsc.org Researchers prepared test strips by applying this compound to filter paper. These test strips exhibited a clear and reversible color change when exposed to the vapor of a strong acid like hydrochloric acid (HCl). rsc.org

The sensing mechanism is based on the protonation of the phosphole oxide group, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. Upon exposure to HCl vapor, the test paper's emitting color shifted from green to yellow, providing a distinct visual signal that could be observed without specialized equipment. rsc.org This process was found to be reversible; the original green emission color could be restored by exposing the paper to a basic vapor, such as ammonia (B1221849) (NH3). rsc.org

However, the sensitivity of this material was limited to strong acids. The study found that the test paper did not show a detectable response to the vapors of weak acids like formic acid and acetic acid. rsc.org

Further investigation into the structure-property relationship revealed the critical role of molecular geometry in the sensing capability. A related derivative, 5,7-dimethyl-2,10-diphenyl-5,7-dihydrophospholo[3,2-b:4,5-b']diindole 5-oxide, which has a different fusion pattern of the indole rings to the phosphole, did not exhibit any change in its emission when exposed to acid. rsc.org This lack of response was attributed to the steric hindrance from neighboring methyl and benzene (B151609) groups around the phosphoryl (P=O) group. This steric shielding prevents the formation of a hydrogen bond between the acid and the oxygen atom of the phosphoryl group, which is the crucial first step in the sensing mechanism. rsc.org This comparison underscores the importance of precise structural design in the development of effective chemosensory materials based on the biindole framework.

Table 1: Research Findings on Acid Vapor Sensing using a 1,1'-Dimethyl-1H,1'H-3,3'-Biindole Derivative

| Feature | Description | Reference |

|---|---|---|

| Sensing Compound | 5,7-dimethyl-2,10-diphenyl-5,7-dihydrophospholo[2,3-b:5,4-b']diindole 11-oxide (referred to as 2-DIPO) | rsc.org |

| Detection Method | Naked-eye visual detection on a filter paper strip | rsc.org |

| Analyte Detected | Gaseous strong acid (e.g., HCl vapor) | rsc.org |

| Visual Response | Emitting color changes from green to yellow upon exposure to HCl vapor | rsc.org |

| Reversibility | The color change is reversible; exposure to gaseous ammonia (NH3) restores the green color | rsc.org |

| Limitations | Does not detect weak acid vapors such as formic acid or acetic acid | rsc.org |

| Sensing Mechanism | Protonation of the phosphoryl group (P=O) by the strong acid, altering the compound's fluorescence | rsc.org |

| Inactive Analogue | 5,7-dimethyl-2,10-diphenyl-5,7-dihydrophospholo[3,2-b:4,5-b']diindole 5-oxide (referred to as 3-DIPO) showed no response due to steric hindrance around the P=O group | rsc.org |

Biological and Biomedical Research on 1h,1 H 3,3 Biindole and Its Analogues

Antimicrobial and Antifungal Activities

The 1H,1'H-3,3'-biindole scaffold has been established as a promising framework for the development of new antimicrobial and antifungal agents. Studies have demonstrated that the parent compound and its derivatives exhibit inhibitory activity against a range of pathogenic microbes.

Notably, this compound, isolated from the terrestrial fungus Gliocladium catenulatum, demonstrated specific antibacterial activity against Paenibacillus larvae, the bacterium responsible for American foulbrood in honeybee larvae. mdpi.com Further studies on bis(indolyl)methanes, analogues of 3,3'-biindole, have shown that certain derivatives possess greater antibacterial efficacy against Staphylococcus aureus and Escherichia coli than the standard drug Ampicillin. nih.gov Another analogue, 3,3′-bis-indole, was found to have antimicrobial activity against several bacterial strains and the yeast Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 µg/mL. mdpi.com

The antifungal potential of this chemical family is also significant. Indole (B1671886) derivatives linked with a 1,2,4-triazole moiety have shown excellent antifungal activities against Candida albicans and Candida krusei. researchgate.netnih.gov Similarly, newly synthesized indole-1,2,4 triazole conjugates displayed potent activity against Candida tropicalis, with some compounds showing MIC values as low as 2 µg/mL. researchgate.net Research into 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which are structurally related to the biindole core, revealed that many of these compounds have moderate to excellent activity against various plant pathogenic fungi. mdpi.comresearchgate.netnih.gov Specifically, compound 3u from this class showed superior activity against Rhizoctonia solani compared to commercial fungicides. mdpi.comresearchgate.netnih.gov Furthermore, indole derivatives containing a 1,3,4-thiadiazole group have been identified as potential succinate dehydrogenase inhibitors, showing potent effects against the plant pathogen Botrytis cinerea. mdpi.com

| Compound/Analogue Class | Target Organism(s) | Observed Activity | Source(s) |

|---|---|---|---|

| This compound | Paenibacillus larvae | Specific antibacterial activity | mdpi.com |

| 3,3′-bis-indole | Various bacteria, Candida albicans | MIC values of 64-256 µg/mL | mdpi.com |

| Bis(indolyl)methanes | S. aureus, E. coli | More active than Ampicillin | nih.gov |

| Indole-1,2,4 triazole conjugates | C. albicans, C. tropicalis | Potent antifungal activity (MIC as low as 2 µg/mL) | researchgate.net |

| 3-indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi (e.g., R. solani) | Broad-spectrum antifungal activity | mdpi.comresearchgate.netnih.gov |

| Indole-1,3,4-thiadiazole derivatives | Botrytis cinerea | Potent antifungal activity, potential SDHI | mdpi.com |

Antitumor and Cytotoxic Properties

The cytotoxic potential of this compound and its analogues against various cancer cell lines is a significant area of biomedical research. These compounds have demonstrated the ability to inhibit cell proliferation and induce cell death, making them candidates for further investigation as anticancer agents.

The analogue 2,3'-biindole (B3050619) has been shown to significantly inhibit the proliferation of HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cell lines. nih.gov While its cytotoxicity was low on HT29 cells, it was high on HeLa and C6 (rat brain tumor) cells. nih.gov The parent compound, 3,3′-bis-indole, exhibited weak cytotoxic inhibition against KB (human oral cancer) and LU-1 (human lung cancer) cell lines, with IC50 values of 12.5 and 25.6 µg/mL, respectively. mdpi.com

Synthetic derivatives have also shown promising results. A series of 2-(thiophen-2-yl)-1H-indole derivatives displayed selective cytotoxicity against HCT-116 (human colon cancer) cell lines. nih.gov Compounds 4g , 4a , and 4c from this series were particularly potent, with IC50 values of 7.1±0.07, 10.5± 0.07, and 11.9± 0.05 μM/ml, respectively. nih.gov Similarly, novel 3-substituted oxindole derivatives have been evaluated for their antiproliferative activity, with compounds 6f and 6g showing notable effects against leukemia and breast cancer cell lines. nih.gov Compound 6f was identified as a promising agent against MCF-7 (human breast cancer) with an IC50 value of 14.77 µM. nih.gov

| Compound/Analogue | Cancer Cell Line(s) | Observed Activity | Source(s) |

|---|---|---|---|

| 2,3'-Biindole | HeLa, HT29, C6 | Significant proliferation inhibition | nih.gov |

| 3,3′-bis-indole | KB, LU-1 | Weak cytotoxic inhibition (IC50 = 12.5-25.6 µg/mL) | mdpi.com |

| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4a, 4c) | HCT-116 | Potent anticancer activity (IC50 = 7.1-11.9 µM/ml) | nih.gov |

| 3-substituted oxindole derivative (6f) | MCF-7, Leukemia lines | Promising antiproliferative agent (IC50 = 14.77 µM for MCF-7) | nih.gov |

| Indeno[1,2-b]quinoline amine derivatives | HT29, SW620 | Potent antiproliferative activity (IC50 = 1.1 - 4.1 μg/mL) | nih.gov |

Neurodegenerative Disease Research

While research directly on this compound in the context of neurodegenerative diseases is limited, its analogues within the broader indole family are being actively investigated as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease. mdpi.com The indole scaffold is considered a "privileged structure" for its ability to interact with multiple targets involved in the complex pathology of these diseases. mdpi.com

In Alzheimer's disease research, indole derivatives have been designed as multi-target-directed ligands. researchgate.net For instance, certain derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, a key target in Alzheimer's therapy. nih.govnih.gov Some compounds also demonstrate an ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology. mdpi.comresearchgate.net

In the context of Parkinson's disease, indole derivatives are being explored for their neuroprotective effects against inflammation and oxidative stress, which are key contributors to the degeneration of dopaminergic neurons. turkjps.org For example, the indole derivative Indole-3-carbinol has shown neuroprotective effects in animal models of Parkinson's by reducing neuroinflammation and oxidative damage. Other indole-based compounds have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. The inhibition of MAO-B is an established therapeutic strategy for Parkinson's disease. The focus of this research is on mitigating neuronal loss and improving motor function through various mechanisms, including the modulation of SIRT3, a protein involved in reducing oxidative stress.

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a key aspect of their biological activity and therapeutic potential. This inhibition spans several classes of enzymes involved in various disease processes.

One of the earliest noted activities for a biindole analogue was the inhibition of topoisomerase by 2,3'-biindole, suggesting a potential mechanism for its anticancer effects. nih.gov Topoisomerases are critical enzymes for DNA replication and are common targets for cancer chemotherapy.

In the field of immunology and neuroscience, indole derivatives have been studied as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in tryptophan metabolism, and their inhibition is a therapeutic target in cancer and neuroinflammatory disorders. Certain β-carboline derivatives, which share a core indole structure, were found to be potent inhibitors of both enzymes, while some indole derivatives like indole-3-acetamide showed selective inhibition of TDO.

As mentioned in the context of neurodegenerative diseases, indole derivatives are prominent inhibitors of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). nih.gov Furthermore, indole derivatives have been designed as multitargeted inhibitors for enzymes related to diabetes and cancer, such as α-amylase, α-glucosidase, and tubulin, demonstrating the versatility of the indole scaffold in drug design. nih.gov

Natural Product Isolation and Identification

The this compound core structure is found in a variety of natural products isolated from both marine and terrestrial organisms. The discovery of these compounds in nature has been a primary driver for the subsequent investigation into their biological activities.

Marine environments, particularly sponges and algae, are a rich source of bi-, bis-, and trisindole alkaloids. While the majority of bisindoles have been isolated from marine sponges, biindoles are more commonly found in red algae species. Brominated derivatives of this compound have been isolated from marine organisms, highlighting the chemical diversity generated by these life forms. The indole nucleus is recognized as a "privileged structure" in pharmaceutical development, and its prevalence in marine natural products underscores the potential of the ocean as a source for new drug leads. Examples of organisms from which indole alkaloids have been isolated include sponges of the genera Ircinia and Spongosorites and marine-derived fungi and bacteria.

This compound has been identified as a naturally occurring product from terrestrial fungi. It was first isolated from a strain of Gliocladium catenulatum, a fungus known for producing a diverse array of bioactive secondary metabolites. mdpi.commdpi.com This discovery was significant as it identified a natural source for a compound that was previously known primarily through synthesis. The biosynthesis of indole alkaloids in fungi is a complex process, often starting from the amino acid L-tryptophan. Fungi employ various enzymatic strategies to incorporate and modify the indole moiety, leading to a wide diversity of structures, including dimers like this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features essential for their biological activity. For indole derivatives, including biindoles, SAR investigations have provided valuable insights into how modifications of the indole scaffold influence their pharmacological effects, particularly in anticancer and antiviral research. nih.govnih.gov

Key findings from SAR studies on various indole and biindole analogues include:

Substitution Position: The position of substituents on the indole ring is critical for biological activity. nih.gov For certain anticancer indole derivatives, substitutions at the C-4 position were found to be favorable, while modifications at other positions led to a decrease in activity. nih.gov In a series of 3-arylthio- and 3-aroyl-1H-indoles, placing a heterocyclic ring at the 5, 6, or 7-position of the indole scaffold was explored, with some 6- and 7-heterocyclyl derivatives showing potent inhibition of tubulin polymerization. mdpi.com

N-1 Position Substitution: Methyl substitution at the N-1 position of the indole ring has been shown to dramatically enhance anticancer activity by as much as 60-fold compared to unsubstituted analogues. nih.gov

Linkage Between Indole Units: In SAR studies of bisindole compounds targeting HIV-1 fusion, the linkage between the two indole rings significantly impacts activity. While 6–6′ linked bisindoles showed potent activity, alternative linkages such as 5–6′, 6–5′, and 5–5′ resulted in reduced efficacy in both binding affinity and cell-based assays. nih.gov

Specific Functional Groups: The nature of the substituent group is a determining factor in the compound's potency.

For a series of 1H-indazole derivatives acting as IDO1 inhibitors, the 1H-indazole scaffold was deemed necessary for activity, with substituent groups at the 4- and 6-positions largely affecting inhibitory potency. nih.gov

In a series of 3-phenyl-1H-indole derivatives with antimycobacterial activity, a phenoxy substitution at the 3-position of the phenyl ring enhanced inhibitory activity, whereas a hydroxyl substitution at the same position resulted in a loss of activity. mdpi.com

Halogen substitutions, particularly chloro and bromo groups at the para position, have been found to significantly enhance the anticancer activity of certain indole derivatives. mdpi.com

These investigations demonstrate that the biological activity of biindole and related indole structures can be finely tuned by strategic chemical modifications to the core scaffold and its substituents.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indole and Biindole Analogues

| Structural Modification | Position | Effect on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| Methyl Substitution | N-1 of Indole | ~60-fold increase in activity | Anticancer | nih.gov |

| Olefin Substitution | C-3 of Indole | Decreased activity | Anticancer | nih.gov |

| Alternative Linkages (5–6′, 6–5′, 5–5′) | Between Indole Rings | Reduced activity compared to 6-6' linkage | HIV-1 Fusion Inhibition | nih.gov |

| Halogen (Cl, Br) Substitution | para-position | Enhanced activity | Anticancer | mdpi.com |

| Phenoxy Substitution | 3-position of phenyl ring | Enhanced activity | Antimycobacterial | mdpi.com |

| Hydroxyl Substitution | 3-position of phenyl ring | Loss of activity | Antimycobacterial | mdpi.com |

Pharmacological Applications of Indole Alkaloids

Indole alkaloids, a large class of naturally occurring compounds containing the indole nucleus, are renowned for their extensive and potent pharmacological activities. nih.govnih.gov This diverse range of biological effects makes the indole scaffold a "privileged structure" in medicinal chemistry and drug discovery. nih.govnih.gov The therapeutic potential of these compounds spans numerous areas, highlighting the importance of molecules like this compound and its derivatives as platforms for developing new drugs. mdpi.compcbiochemres.com

Indole alkaloids derived from natural sources, as well as their synthetic analogues, have demonstrated a wide spectrum of pharmacological properties, including:

Anticancer: Many indole alkaloids are potent antineoplastic agents. mdpi.comnih.gov Vincristine and vinblastine, for instance, are well-known bisindole alkaloids used clinically to treat various cancers by inhibiting tubulin polymerization. mdpi.comneu.edu.tr Other derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Antiviral: The indole nucleus is a core component of various antiviral agents. mdpi.comalfa-chemistry.com Arbidol is an example of a broad-spectrum antiviral drug containing an indole ring, and other derivatives have been developed as inhibitors of HIV fusion. nih.govpcbiochemres.com

Antimicrobial and Antifungal: Indole compounds have shown efficacy against a range of microbial and fungal pathogens. nih.govnih.gov For example, this compound isolated from the terrestrial fungus Gliocladium catenulatum exhibited specific activity against the plant pathogen Phytophthora infestans. researchgate.net

Anti-inflammatory: Certain indole derivatives possess anti-inflammatory properties. mdpi.comnih.gov The synthetic analogue 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to reduce chronic inflammation by scavenging free radicals and modulating immune responses. nih.gov

Neuropharmacological: The indole structure is central to neurotransmitters like serotonin (B10506) and melatonin (B1676174). pcbiochemres.com Consequently, many indole alkaloids exhibit effects on the central nervous system, leading to their use as antidepressants, antipsychotics, and analgesics. nih.govpcbiochemres.com

Other Activities: The pharmacological profile of indole alkaloids also extends to antimalarial, antidiabetic, antihypertensive, antiplatelet, and anticholinesterase activities, among others. nih.govalfa-chemistry.com

The vast array of biological activities associated with the indole core underscores the significant potential for this compound and its analogues in biomedical research and therapeutic development. mdpi.comnih.gov

Table 2: Selected Pharmacological Applications of Indole Alkaloids

| Pharmacological Activity | Example Compound(s) | Reference |

|---|---|---|

| Anticancer | Vincristine, Vinblastine, Mitraphylline | nih.govneu.edu.tr |

| Antiviral | Arbidol, Delavirdine | nih.govpcbiochemres.com |

| Antimicrobial | 5,6-dibromotryptamine | nih.gov |